molecular formula C17H27N3O B2623466 2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine CAS No. 1042644-34-7

2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine

Katalognummer B2623466
CAS-Nummer: 1042644-34-7
Molekulargewicht: 289.423
InChI-Schlüssel: DENFVEMFMCOMOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine” is a ligand for Alpha1-Adrenergic Receptor . It has been studied for its potential therapeutic applications, particularly in the treatment of various neurological conditions . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .


Molecular Structure Analysis

The molecular structure of “2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine” has been analyzed using in silico docking and molecular dynamics simulations . These studies have helped identify promising lead compounds .

Wissenschaftliche Forschungsanwendungen

Alpha1-Adrenergic Receptor Antagonist

This compound has been studied as a potential antagonist for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Treatment for Neurological Conditions

Alpha1-adrenergic receptors, which this compound targets, are significant for various neurological conditions treatment . They are associated with numerous neurodegenerative and psychiatric conditions , making them a significant target for new central nervous system (CNS) drug discovery .

Alzheimer’s Disease Research

Studies have shown a connection between Alzheimer’s disease (AD) and alpha1-adrenergic receptors . The compound’s potential as an alpha1-adrenergic receptor antagonist could make it a valuable tool in researching and potentially treating this neurodegenerative disease .

Comparative Analysis Tool

The compound and its derivatives have been subjects of comparative analysis with other alpha1-adrenergic receptors antagonists like trazodone, naftopidil, and urapidil . This helps in understanding the activity of these molecules and identifying promising lead compounds .

Pharmacokinetics Research

The compound has been used in in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations . This helps in identifying compounds with an acceptable pharmacokinetic profile for advanced investigation .

Functionalization of Pyrazolylvinyl Ketones

The compound has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . This is a key step in the synthesis of various organic compounds .

Preparation of Tröger’s Base Derivatives

The compound has been used to prepare cyclic amine substituted Tröger’s base derivatives . These derivatives have various applications in organic chemistry .

Wirkmechanismus

The compound acts as a ligand for Alpha1-Adrenergic Receptor . Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Zukünftige Richtungen

The compound has shown promise as a potential alpha1-adrenergic receptor antagonist . Future research could focus on further investigating its therapeutic potential and pharmacokinetic profile .

Eigenschaften

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-21-17-9-5-4-8-16(17)20-12-10-19(11-13-20)15-7-3-2-6-14(15)18/h4-5,8-9,14-15H,2-3,6-7,10-13,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENFVEMFMCOMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.